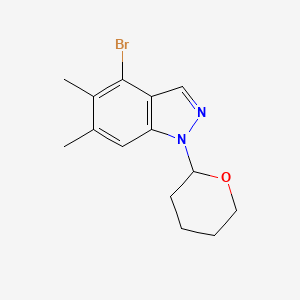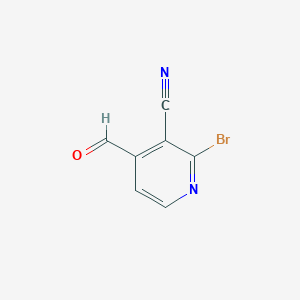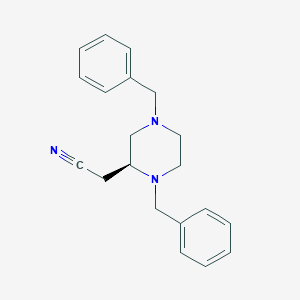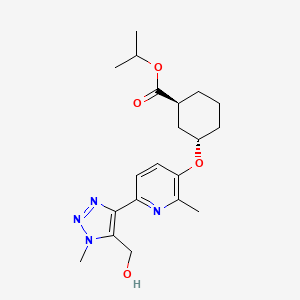![molecular formula C16H10BrN B8090131 8-bromo-11H-benzo[a]carbazole](/img/structure/B8090131.png)
8-bromo-11H-benzo[a]carbazole
Descripción general
Descripción
8-bromo-11H-benzo[a]carbazole is a useful research compound. Its molecular formula is C16H10BrN and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Benzocarbazoles : A copper-catalyzed method for synthesizing 11H-benzo[a]carbazoles, including derivatives like 8-bromo-11H-benzo[a]carbazole, has been developed. This method uses 2-(2-bromophenyl)-1H-indoles and ketones as starting materials, offering moderate to excellent yields (Xie, Ling, & Fu, 2012).
Antitumor Agents : 11H-benzo[a]carbazole-5-carboxamide derivatives, potentially including this compound, have been synthesized and shown to possess potent antitumor activities against human cancer A549 and HCT-116 cell lines. One such compound displayed remarkable in vitro and in vivo anticancer activity (Wang et al., 2011).
In Vitro Antitumor Activity : Novel hetero annulated carbazoles like this compound have been synthesized and evaluated for in vitro antitumor activity. One compound showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Photocyclisation of Styrylindoles : Synthesis methods involving photocyclisation of styrylindoles to produce 1-, 2-, 3-, and 4-methyl-11H-benzo[a]carbazoles have been explored. These methods offer a pathway to derivatives like this compound (Carruthers & Evans, 1974).
Environmental Fate of Carbazoles : Studies have focused on the distribution and environmental fate of carbazoles like this compound, highlighting their potential dioxin-like toxicity and persistence in the environment (Chen et al., 2016).
Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds involving carbazoles like this compound has been conducted, with potential applications in pharmaceuticals (Kametani, Suzuki, Takahashi, & Fukumoto, 1974).
Catalyst-Controlled Synthesis : Catalyst-controlled synthesis methods have been developed for creating 11H-benzo[a]carbazoles and related compounds, including this compound, demonstrating the versatility of these compounds in synthesis (Liu et al., 2019).
Propiedades
IUPAC Name |
8-bromo-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMAGCMWTQFBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8090095.png)




![2-bromo-11H-benzo[a]carbazole](/img/structure/B8090130.png)
![2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B8090135.png)

![(S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B8090145.png)